molecular formula C15H21BO2 B2764978 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane CAS No. 1314495-37-8

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

Cat. No.: B2764978
CAS No.: 1314495-37-8
M. Wt: 244.14
InChI Key: UTULJTCRWPIQAE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a cyclopropyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of 1-phenylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(1-cyclopropyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-phenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborinane

Uniqueness

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is unique due to its cyclopropyl group attached to the phenyl ring, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-13(2)14(3,4)18-16(17-13)15(10-11-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULJTCRWPIQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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